Brexpiprazole S-oxide

Übersicht

Beschreibung

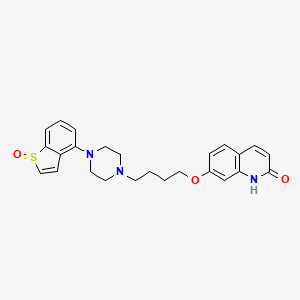

Brexpiprazole S-oxide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinolinone core linked to a benzo[b]thiophene moiety through a piperazine ring and a butoxy chain. The presence of these functional groups imparts significant chemical reactivity and biological activity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Brexpiprazole S-oxide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Quinolinone Core: This is usually achieved through cyclization reactions involving aniline derivatives and carbonyl compounds under acidic or basic conditions.

Introduction of the Benzo[b]thiophene Moiety: This step involves the coupling of the quinolinone core with a benzo[b]thiophene derivative, often using palladium-catalyzed cross-coupling reactions.

Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the benzo[b]thiophene derivative reacts with piperazine under controlled conditions.

Formation of the Butoxy Chain: The final step involves the alkylation of the piperazine ring with a butoxy group, typically using alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Brexpiprazole S-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone N-oxides and sulfoxides.

Reduction: Reduction reactions can convert the quinolinone core to dihydroquinolinone derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic substitution reactions often employ alkyl halides and bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include N-oxides, sulfoxides, dihydroquinolinones, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

The pharmacokinetics of brexpiprazole S-oxide include its absorption, distribution, metabolism, and excretion (ADME). Notably, it has an apparent oral clearance of approximately 19.8 mL/h/kg when administered once daily .

Scientific Research Applications

This compound has diverse applications across several scientific fields:

Chemistry

- Building Block : Used as a precursor in the synthesis of more complex organic molecules.

- Coordination Chemistry : Serves as a ligand in various coordination complexes.

Biology

- Enzyme Inhibition Studies : Its biological activity allows for exploration in enzyme inhibition mechanisms.

- Receptor Binding Studies : Valuable in studying receptor interactions and signaling pathways.

Medicine

- Therapeutic Applications : Investigated for potential use in treating neurological disorders, particularly schizophrenia and MDD. It has shown efficacy in clinical trials as both monotherapy and adjunctive therapy .

- Cancer Research : Emerging studies suggest possible applications in oncology due to its modulatory effects on neurotransmitter systems that may influence tumor biology .

Industry

- Material Science : Explored for its use in developing advanced materials, including polymers and nanomaterials, owing to its unique structural properties .

Clinical Trials

Several clinical trials have assessed the efficacy and safety of this compound:

- A pivotal trial demonstrated significant improvements in PANSS scores among patients with schizophrenia treated with 2 mg or 4 mg doses over six weeks compared to placebo .

- Another study highlighted its role as an adjunct therapy for MDD, showing statistically significant reductions in depression scales when combined with standard antidepressants .

Pharmacological Insights

Research indicates that this compound has a favorable side effect profile compared to other antipsychotics, with lower incidences of extrapyramidal symptoms due to its unique receptor binding characteristics .

Wirkmechanismus

The mechanism of action of Brexpiprazole S-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2(1H)-Quinolinone, 7-(4-(4-(benzo[b]thiophen-4-yl)-1-piperazinyl)butoxy)-: Lacks the oxidized benzo[b]thiophene moiety.

2(1H)-Quinolinone, 7-(4-(4-(1-oxidobenzo[b]thiophen-4-yl)-1-piperazinyl)ethoxy)-: Contains an ethoxy chain instead of a butoxy chain.

Uniqueness

The presence of the oxidized benzo[b]thiophene moiety and the butoxy chain in Brexpiprazole S-oxide imparts unique chemical reactivity and biological activity, distinguishing it from similar compounds. These structural features enhance its potential as a therapeutic agent and its versatility in various scientific applications.

Biologische Aktivität

Brexpiprazole S-oxide, also known as DM-3411, is a significant metabolite of brexpiprazole, an atypical antipsychotic used primarily for the treatment of schizophrenia and as adjunctive therapy for major depressive disorder. This article explores the biological activity of this compound, its pharmacological properties, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 1191900-51-2 |

| Molecular Formula | C₃₉H₄₇N₃O₃S |

| Molecular Weight | 449.565 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Half-life | 86 hours (for DM-3411) |

| Metabolism | Primarily via CYP3A4 |

This compound exhibits a high affinity for various receptors, including serotonin and dopamine receptors, which are pivotal in its therapeutic effects.

This compound acts primarily as a partial agonist at the 5-HT1A receptor and a full antagonist at the 5-HT2A receptor. Its Ki values indicate strong binding affinity:

- 5-HT1A receptor : Ki = 0.12 nM

- Dopamine D2 receptor : Ki = 0.30 nM

- 5-HT2A receptor : Ki = 0.47 nM

These interactions contribute to its effects on mood regulation and psychotic symptoms by modulating neurotransmitter systems involved in these conditions .

Biological Activity and Pharmacodynamics

Research has shown that this compound has notable effects on cellular viability and proliferation:

- Cell Viability Studies : In vitro studies indicate that brexpiprazole can induce cell death in certain cancer cell lines at concentrations above 5 µM, suggesting potential cytotoxic effects that may be relevant in psychiatric and oncological contexts .

- Mitochondrial Toxicity : Brexpiprazole has been identified as a mitochondrial toxin, inhibiting the electron transport chain (ETC) function, which could lead to decreased ATP levels in neuronal cells .

- Combination Therapies : Studies have shown that brexpiprazole can enhance the antidepressant effects of SSRIs like fluoxetine in models of stress-induced depression, indicating its potential role in combination therapies . The combination significantly reduced immobility times in forced swim tests and increased sucrose preference in susceptible mice.

Case Studies and Clinical Findings

Several clinical studies have documented the efficacy and safety profile of brexpiprazole:

- A study involving patients with schizophrenia demonstrated significant improvements in PANSS scores (Positive and Negative Syndrome Scale) when treated with brexpiprazole compared to placebo .

- Adverse effects commonly reported include akathisia and weight gain; however, these were generally manageable within clinical settings .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Eigenschaften

IUPAC Name |

7-[4-[4-(1-oxo-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3S/c29-25-9-7-19-6-8-20(18-22(19)26-25)31-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-32(24)30/h3-10,17-18H,1-2,11-16H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYXYAVCCLPIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CS(=O)C5=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191900-51-2 | |

| Record name | DM-3411 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191900512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DM-3411 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N22UPQ09R0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is DM-3411 formed in the body?

A: DM-3411 is primarily formed through the metabolism of brexpiprazole by specific enzymes in the liver known as CYP3A4 and CYP2D6. [, , ] This metabolic pathway is consistent across different species, including rats, monkeys, and humans. []

Q2: Does DM-3411 contribute to the therapeutic effects of brexpiprazole?

A: While DM-3411 is a major metabolite of brexpiprazole, research suggests it has a lower affinity for D2 receptors compared to brexpiprazole. [] Furthermore, unlike brexpiprazole, DM-3411 was not detected in the brain, indicating that it likely does not directly contribute to the pharmacological effects of brexpiprazole. []

Q3: How do genetic variations in CYP2D6 affect DM-3411 levels?

A: Research shows that individuals carrying certain CYP2D6 gene variants, such as CYP2D62, 9, 10, 14, 17, 29, and *41, exhibit reduced CYP2D6 enzyme activity. [] This reduced activity leads to lower levels of DM-3411 formation from brexpiprazole metabolism. [] This highlights the importance of considering individual genetic variations in CYP2D6 when evaluating brexpiprazole metabolism and potential drug interactions.

Q4: What analytical techniques are used to study DM-3411?

A: Researchers commonly utilize ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to detect and quantify DM-3411 levels in biological samples. [] This highly sensitive and specific technique enables accurate measurement of DM-3411 concentrations, facilitating pharmacokinetic studies and investigations into the impact of CYP2D6 variants on its formation. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.